molecular formula C18H21N7O2S B2899841 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705560-44-6

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2899841
CAS No.: 1705560-44-6
M. Wt: 399.47
InChI Key: HZHLVNSVIYKPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components:

    Synthesis of 4-Propyl-1,2,3-thiadiazole: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

    Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazole: This involves the reaction of pyrazinecarboxylic acid hydrazide with an appropriate nitrile oxide.

These intermediates are then coupled through a series of condensation reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and recycling, as well as the use of green chemistry principles, would be critical to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methylene bridge.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Alkyl halides or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiadiazole ring.

    Amines: From reduction of the oxadiazole ring.

    Substituted Piperidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a versatile intermediate in organic synthesis.

Biology

Biologically, (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for antimicrobial or anticancer agents.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to modulate biological pathways involved in disease. Its heterocyclic rings are often found in bioactive molecules, suggesting potential efficacy in treating various conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heteroatoms and conjugated systems.

Mechanism of Action

The mechanism by which (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This interaction can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, which can influence its reactivity and binding properties. The propyl group on the thiadiazole ring may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its methyl or ethyl analogs.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-2-4-13-16(28-24-22-13)18(26)25-8-3-5-12(11-25)9-15-21-17(23-27-15)14-10-19-6-7-20-14/h6-7,10,12H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHLVNSVIYKPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.